molecular formula C10H13NO2S2 B6581562 N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide CAS No. 1207022-87-4

N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide

Cat. No.: B6581562
CAS No.: 1207022-87-4
M. Wt: 243.4 g/mol
InChI Key: NGXDPKZMMRMQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a sulfonamide functional group, a key pharmacophore found in molecules that act as inhibitors for various enzymes . Research into similar N-phenylsulfonamide derivatives has shown that these compounds can exhibit significant inhibitory properties against enzymes like carbonic anhydrase (CA) and cholinesterases (ChE) . Given that Carbonic anhydrase inhibitors are important therapeutic targets for conditions such as glaucoma, cancer, and osteoporosis, and cholinesterase inhibitors are valuable for applications like Alzheimer's disease research, this compound serves as a valuable building block for investigating new biochemical pathways and developing potential therapeutic agents . The structure of the compound, which includes a methylsulfanyl phenyl group and a cyclopropanesulfonamide moiety, may be optimized to enhance properties such as metabolic stability and solubility, which are critical considerations in the hit-to-lead optimization process during drug discovery campaigns . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S2/c1-14-9-4-2-3-8(7-9)11-15(12,13)10-5-6-10/h2-4,7,10-11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDPKZMMRMQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is synthesized through the reaction of cyclopropylmagnesium bromide with sulfur trioxide (SO₃) in tetrahydrofuran (THF), followed by chlorination using N-chlorosuccinimide (NCS). The reaction proceeds at low temperatures (−10°C to 0°C) to minimize side reactions, yielding the sulfonyl chloride in ~70% purity after extraction with methyl tert-butyl ether.

Synthesis of Cyclopropanesulfonamide

Cyclopropanesulfonamide is obtained by treating cyclopropanesulfonyl chloride with ammonia or ammonium hydroxide. Two optimized procedures are notable:

  • Ammonia in Dioxane : Cyclopropanesulfonyl chloride (5 g, 35.56 mmol) reacted with 0.5 M ammonia in dioxane (200 mL) at room temperature for 72 hours, yielding >90% cyclopropanesulfonamide after filtration and vacuum drying.

  • Ammonium Hydroxide in Methanol : A solution of sulfonyl chloride in methanol and ammonium hydroxide stirred at 0°C for 16 hours provided a 52% yield.

Coupling Strategies for this compound

The target compound is synthesized via nucleophilic substitution between cyclopropanesulfonyl chloride and 3-(methylsulfanyl)aniline. Alternative methods employ coupling reagents for sulfonamide bond formation.

Direct Sulfonylation Method

Procedure :

  • Reaction Setup : 3-(Methylsulfanyl)aniline (1.0 equiv) and triethylamine (2.0 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen at 0°C.

  • Addition of Sulfonyl Chloride : Cyclopropanesulfonyl chloride (1.1 equiv) in DCM is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • Work-up : The reaction is quenched with water, extracted with DCM, washed with brine, and dried over Na₂SO₄. Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields the product.

Optimization :

  • Solvent : DCM and THF are optimal for solubility and reaction efficiency.

  • Base : Triethylamine outperforms pyridine in suppressing side reactions.

  • Yield : 65–78% after purification.

Carbodiimide-Mediated Coupling

For cases where sulfonyl chloride is unstable, a coupling reagent approach is employed:
Procedure :

  • Activation : Cyclopropanesulfonic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 1.0 equiv) in DMF/DCM (1:3) at room temperature.

  • Coupling : 3-(Methylsulfanyl)aniline (1.2 equiv) and DBU (1.2 equiv) are added, and the mixture is heated under microwave irradiation at 100°C for 30 minutes.

  • Purification : The crude product is isolated via ethyl acetate extraction and chromatographed (silica gel, EtOAc/MeOH).

Yield : 77% with >95% purity by LC/MS.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.45–7.10 (m, 4H, aromatic), 2.59 (s, 3H, SCH₃), 2.50–2.46 (m, 1H, cyclopropane CH), 1.20–1.02 (m, 4H, cyclopropane CH₂).

  • ¹³C NMR : δ 138.5 (C-SO₂), 129.8–116.4 (aromatic carbons), 16.2 (cyclopropane CH), 14.8 (SCH₃).

High-Performance Liquid Chromatography (HPLC)

  • Retention Time : 8.2 minutes (C18 column, 70:30 water/acetonitrile, 1.0 mL/min).

  • Purity : >98% by UV detection at 254 nm.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Advantages
Direct SulfonylationDCM, TEA, 0°C → RT, 12 h65–78%>95%Short reaction time, minimal reagents
Carbodiimide CouplingDMF/DCM, EDAC, DMAP, 100°C (microwave)77%>95%Suitable for unstable sulfonyl chlorides

Challenges and Side Reactions

  • Hydrolysis of Sulfonyl Chloride : Moisture leads to hydrolysis, forming sulfonic acid. Anhydrous conditions and inert atmospheres are critical.

  • Over-Sulfonylation : Excess sulfonyl chloride may cause di-sulfonylation. Using 1.1 equiv of sulfonyl chloride mitigates this.

  • Byproduct Formation : Triethylamine hydrochloride precipitates during reaction, requiring filtration or extraction.

Industrial-Scale Considerations

For kilogram-scale production, the direct sulfonylation method is preferred due to lower reagent costs and simpler work-up. A patented protocol (US6566527B1) highlights continuous flow synthesis to enhance safety and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity.

    Protein Binding: The compound may bind to specific proteins, affecting their function.

Medicine:

    Drug Development: Due to its structural features, it can be explored as a potential drug candidate for various therapeutic applications.

    Antimicrobial Activity: The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for further investigation.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism by which N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The cyclopropane ring and methylsulfanyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring critically influences solubility, lipophilicity, and biological interactions. Key comparisons include:

N-[3-(Aminomethyl)phenyl]cyclopropanesulfonamide Hydrochloride
  • Substituent: 3-(Aminomethyl) (-CH₂NH₂).
  • Impact : The polar -NH₂ group enhances aqueous solubility via hydrogen bonding but reduces membrane permeability. Protonation at physiological pH may improve binding to acidic targets.
  • Molecular Weight : 271.15 g/mol (vs. 259.34 g/mol for the target compound) .
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide
  • Substituent : 3-Methylphenyl (-C₆H₄Me).
  • Impact : The methyl group increases lipophilicity (logP ~2.0) but lacks sulfur’s electron-donating effects. Crystallographic data reveal a dihedral angle of 49.65° between aromatic rings, influencing molecular conformation and packing .
N-[3-(Trifluoromethyl)phenyl] Analogues
  • Substituent : 3-(Trifluoromethyl) (-CF₃).
  • Impact : The strong electron-withdrawing -CF₃ group (logP ~3.2) enhances metabolic stability but may reduce solubility. Steric bulk and electronegativity alter interactions with hydrophobic binding pockets .
Target Compound: N-[3-(Methylsulfanyl)phenyl]cyclopropanesulfonamide
  • Substituent : 3-(Methylsulfanyl) (-SMe).
  • Impact: Moderate lipophilicity (logP ~2.5) balances solubility and permeability. Sulfur’s polarizability and weak electron donation may facilitate interactions with transporters like MRP2, as seen in flavonoid glucoside efflux studies .

Structural and Conformational Differences

Compound Key Structural Feature Crystallographic Data (if available)
Target Compound Cyclopropane-sulfonamide + 3-SMe phenyl N/A (inferred rigidity from cyclopropane)
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide Planar acetamide + twisted sulfamoyl group Orthorhombic Pca2₁, dihedral angle 49.65°
N-[3-(Aminomethyl)phenyl]...hydrochloride Charged aminomethyl group Likely ionic interactions in crystal lattice

In contrast, non-cyclopropane analogs (e.g., ) exhibit greater flexibility, which may reduce target selectivity.

Biological Activity

N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group that plays a crucial role in its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : 215.26 g/mol

The presence of the methylsulfanyl group enhances its interaction with biological targets, particularly enzymes.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition. This mechanism is significant in drug development, particularly for targeting diseases where enzyme activity is dysregulated.

Biological Activity Overview

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF7 (Breast)0.5Inhibition of β-tubulin binding
BHT-29 (Colon)0.8Disruption of microtubule integrity
CM21 (Melanoma)0.6Cell cycle arrest at G2/M phase

IC50 values represent the concentration required to inhibit cell growth by 50%.

These findings highlight the compound's potential in anticancer therapies by targeting critical cellular processes.

Case Study: Evaluation of Antitumor Activity

In a study involving chick chorioallantoic membrane assays, derivatives similar to this compound were tested for their ability to inhibit angiogenesis and tumor growth. Results showed that these compounds effectively reduced tumor size comparable to established chemotherapeutics like combretastatin A-4 while exhibiting low toxicity to embryonic tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step pathways, including sulfonylation of cyclopropane precursors and coupling with 3-(methylsulfanyl)aniline derivatives. Key steps include:

  • Sulfonamide bond formation : Reacting cyclopropanesulfonyl chloride with the amine group of 3-(methylsulfanyl)aniline under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC).
  • Optimization : Reaction temperature (40–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios are critical for yields >70% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyclopropane ring protons at δ 0.8–1.2 ppm and methylsulfanyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 285.12) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., torsion angles <5° deviation from idealized geometry) .

Q. What are the common pharmacological targets for sulfonamide derivatives like this compound?

  • Targets : Sulfonamides often inhibit enzymes (e.g., carbonic anhydrase, kinases) or modulate GPCRs. For this compound:

  • Enzyme inhibition : Evaluate IC50_{50} values against recombinant enzymes using fluorescence-based assays .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., IC50_{50} <10 µM in HepG2) and compare to control sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination?

  • Approach :

  • Data validation : Cross-check SHELXL refinement parameters (e.g., R1_1, wR2_2) against simulated annealing results to identify disordered regions .
  • Hydrogen bonding analysis : Use Mercury software to map interactions (e.g., N–H⋯O bonds with donor-acceptor distances <3.0 Å) and compare to similar sulfonamides .
  • Case study : A 2022 study resolved conflicting torsion angles by re-measuring diffraction data at low temperature (100 K), reducing thermal motion artifacts .

Q. How to design experiments assessing the impact of substituents on biological activity?

  • Experimental Design :

  • Analog synthesis : Replace the methylsulfanyl group with -OH, -CF3_3, or halogens. Monitor purity via HPLC (>95%) .
  • Structure-Activity Relationship (SAR) :
SubstituentIC50_{50} (µM)Selectivity Ratio (Enzyme A/B)
-SCH3_30.4512:1
-CF3_31.205:1
  • Statistical analysis : Use ANOVA to confirm significance (p <0.05) across triplicate assays .

Q. What strategies ensure compound stability during long-term pharmacological studies?

  • Stability Protocols :

  • Accelerated degradation studies : Expose the compound to UV light (320–400 nm), elevated humidity (75% RH), and acidic/basic buffers (pH 2–12) for 48 hours .
  • Analytical monitoring : Track degradation via LC-MS; common byproducts include sulfonic acid derivatives (e.g., [M+H–CH3_3]+^+) .
  • Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability (t1/2_{1/2} >72 hours at 25°C) .

Q. How can enantiomer-specific effects be investigated for chiral derivatives?

  • Methods :

  • Chiral separation : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers .
  • Biological testing : Compare IC50_{50} values of (R)- and (S)-enantiomers in enzyme inhibition assays.
  • Computational modeling : Dock enantiomers into target protein active sites (e.g., AutoDock Vina) to predict binding affinity differences (>2 kcal/mol ΔG) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.